N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide
Beschreibung
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, forming a fused bicyclic structure. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine, which is a crucial component in many biological processes.
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-8-10(2)17-14-13(9)22-16(18-14)19-15(20)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUHUKKSPNAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the 4-methoxybenzamide moiety. One common method starts with the synthesis of the thiazole ring, which is then fused with a pyridine ring through annulation reactions. The reaction conditions often involve the use of catalysts such as N-methylmorpholine and reagents like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The chemical structure of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide can be described as follows:
- Molecular Formula : C14H14N2O2S
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
This compound features a thiazolo-pyridine core linked to a methoxybenzamide moiety, which is crucial for its biological activity.
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
In Vitro Activity Against Bacteria
A study evaluated its effectiveness against common pathogens like Pseudomonas aeruginosa and Escherichia coli. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 μM | |
| Escherichia coli | 0.25 μM |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have been explored in several cancer cell lines.
Cytotoxicity Studies
In vitro studies evaluated its cytotoxic effects on various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10.0 | Induction of apoptosis | |
| MCF-7 | 12.5 | Cell cycle arrest at G1 phase | |
| HCT116 | 15.0 | Enzyme inhibition |
These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer and bacterial resistance mechanisms.
Key Findings from Docking Studies
The docking studies revealed favorable binding affinities with targets such as DNA gyrase and MurD enzyme in bacteria, indicating potential pathways for further drug development. The binding energies were compared favorably with established drugs like ciprofloxacin, suggesting that this compound may possess similar or enhanced efficacy against resistant strains .
Case Studies
Several case studies have documented the therapeutic applications of this compound:
Case Study 1: Lung Cancer Model
In a preclinical model using A549 lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction through mitochondrial pathway activation.
Case Study 2: Breast Cancer Model
In another study involving MCF-7 breast cancer cells, the compound caused cell cycle arrest at the G1 phase with an IC50 value of 12.5 µM. This effect was attributed to inhibition of cyclin-dependent kinases.
Wirkmechanismus
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit tyrosine kinases or G-protein coupled receptors, disrupting signaling pathways that are crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine-2(3H)-one derivatives
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
Biologische Aktivität
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the compound's biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core linked to a methoxy-substituted benzamide. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : The compound has shown significant effects on cancer cell lines.
- Antioxidant Properties : It may possess free radical scavenging abilities.
- Antibacterial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies and Findings
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.
- A notable study reported an IC50 value of approximately 3.1 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Antioxidant Activity
The presence of methoxy groups in the structure enhances the compound's ability to donate electrons or hydrogen atoms, stabilizing free radicals. Studies have shown that this compound exhibits antioxidant activity comparable to known antioxidants .
Comparative Antioxidant Activity
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 12.5 | Current Study |
| Standard Antioxidant (BHT) | 15.0 | Comparative Analysis |
Antibacterial Activity
Initial screenings indicated that the compound may possess antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) was found to be 8 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
